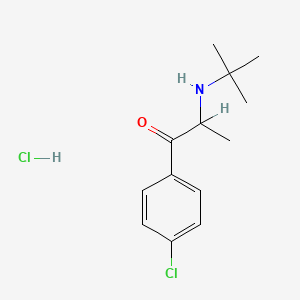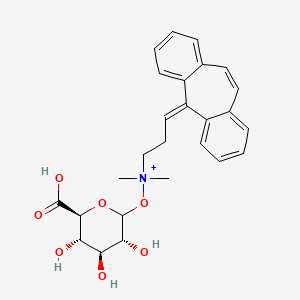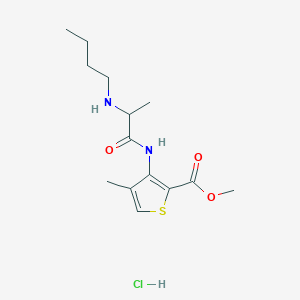
Duloxetine succinamide
説明
“Duloxetine succinamide” is an impurity of Duloxetine hydrochloride . Duloxetine is a selective serotonin and norepinephrine reuptake inhibitor antidepressant (SSNRI) that affects chemicals in the brain that may be unbalanced in people with depression . It is used to treat major depressive disorder in adults, general anxiety disorder in adults and children who are at least 7 years old, and also used in adults to treat nerve pain caused by diabetes (diabetic neuropathy), or chronic muscle or joint pain .
Synthesis Analysis
Duloxetine was originally prepared by a four-step sequence starting from the readily available 2-acetylthiophene. This underwent Mannich aminomethylation, followed by reduction of the carbonyl group .
Molecular Structure Analysis
The molecular formula of Duloxetine succinamide is C22H23NO4S, and its molecular weight is 397.49 . The crystal structure of duloxetine hydrochloride in its racemic form shows significant differences in the molecular conformation and packing in its extended structure compared to the previously reported (S)-enantiomer crystal structure .
Chemical Reactions Analysis
Duloxetine hydrochloride has been found to react with polymer degradation products or residual free acids present in the enteric polymers hydroxypropyl methylcellulose acetate succinate (HPMCAS) and hydroxypropyl methylcellulose phthalate (HPMCP) in dosage formulations to form succinamide and phthalamide impurities, respectively .
Physical And Chemical Properties Analysis
Duloxetine succinamide is an off-white solid with a melting point of 70-74°C. Its density is predicted to be 1.269±0.06 g/cm3 .
科学的研究の応用
Neuropathic Pain Management
Duloxetine succinamide has been studied for its efficacy in treating neuropathic pain, particularly in conditions like diabetic peripheral neuropathy. The compound’s action as a serotonin-norepinephrine reuptake inhibitor (SNRI) makes it beneficial for modulating pain perception pathways in the central nervous system .
Major Depressive Disorder (MDD)
Research has indicated that Duloxetine succinamide can be effective in treating major depressive disorder by influencing neurotransmitter activity in the brain, which is crucial for mood regulation and depression management .
Generalized Anxiety Disorder (GAD)
The anxiolytic properties of Duloxetine succinamide have been explored in the context of generalized anxiety disorder. Its ability to regulate serotonin and norepinephrine levels may contribute to reducing the symptoms of GAD .
Fibromyalgia Syndrome (FMS)
Duloxetine succinamide has been applied in the study of fibromyalgia syndrome, a condition characterized by widespread musculoskeletal pain. Its pharmacological profile suggests potential benefits in alleviating pain and improving quality of life for patients with FMS .
Stress Urinary Incontinence (SUI)
The compound’s influence on the central nervous system has also been investigated for its potential application in treating stress urinary incontinence. By affecting the pathways that control the storage and release of urine, Duloxetine succinamide could offer a therapeutic approach for SUI .
Enhancement of Analgesic Efficacy
Innovative research has been conducted on the use of PLGA nanoparticles to enhance the action of duloxetine on microglia in neuropathic pain. This approach aims to improve the analgesic efficacy and limit the side effects of the drug .
作用機序
Target of Action
Duloxetine, the parent compound of Duloxetine succinamide, is a potent inhibitor of neuronal serotonin and norepinephrine reuptake . It has no significant affinity for dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors . The primary targets of Duloxetine are therefore the serotonin and norepinephrine transporters.
Mode of Action
Duloxetine acts by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the levels of these neurotransmitters in the synaptic cleft . This leads to enhanced serotonergic and noradrenergic neurotransmission, which is thought to be the basis for its therapeutic effects .
Biochemical Pathways
The major biotransformation pathways for Duloxetine involve oxidation of the naphthyl ring at either the 4-, 5-, or 6-positions followed by further oxidation, methylation, and/or conjugation . The major metabolites found in plasma were glucuronide conjugates of 4-hydroxy duloxetine, 6-hydroxy-5-methoxy duloxetine, 4, 6-dihydroxy duloxetine, and a sulfate conjugate of 5-hydroxy-6-methoxy duloxetine .
Pharmacokinetics
Duloxetine achieves a maximum plasma concentration approximately 6 hours after dosing . The elimination half-life of Duloxetine is approximately 10–12 hours and the volume of distribution is approximately 1640 L . Duloxetine is extensively metabolized, primarily by cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP1A2 .
Result of Action
At the molecular level, Duloxetine’s action results in increased levels of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission . At the cellular level, Duloxetine has been shown to induce neural cell death through effects on CYP and promote neurite outgrowth by regulating CYP, Bdnf protein, and the intracellular lipid peroxidation level .
Action Environment
The action of Duloxetine can be influenced by various environmental factors. For instance, smoking is associated with a 30% decrease in Duloxetine concentration . Furthermore, the activity of the CYP enzymes that metabolize Duloxetine can be influenced by other drugs, potentially leading to drug-drug interactions .
将来の方向性
Duloxetine is a potent in vitro and in vivo inhibitor of serotonin and norepinephrine uptake in nerve terminals of mammalian brains and/or serotonin uptake in human platelets ex vivo . The potential of several compounds including certain psychedelics, ketamine, oxytocin, and agents modulating the orexin, endocannabinoid, and immune systems merits further study .
特性
IUPAC Name |
4-[methyl-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c1-23(21(24)11-12-22(25)26)14-13-19(20-10-5-15-28-20)27-18-9-4-7-16-6-2-3-8-17(16)18/h2-10,15,19H,11-14H2,1H3,(H,25,26)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLVEKJDKWHFDD-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199191-66-7 | |
| Record name | Duloxetine succinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199191667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{methyl[(3S)-3-(naphthalen-1-yloxy)-3-thiophen-2-ylpropyl]amino}-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DULOXETINE SUCCINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAQ1HAT4RE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the significance of developing a stability-indicating analytical method for drugs like Duloxetine Hydrochloride, and how could this be relevant to studying Duloxetine Succinamide?
A1: Developing a stability-indicating analytical method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products like Duloxetine Hydrochloride. This type of method can accurately quantify the active pharmaceutical ingredient (API) even in the presence of degradation products or impurities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5H-Dibenzo[a,d]cyclohepten-3-ol,5-[3-(dimethylamino)propylidene]-](/img/structure/B602197.png)


